Cas no 946239-42-5 (2,3-dimethoxy-N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylbenzamide)
Il composto 2,3-dimetossi-N-4-(5-metil-1,3,4-ossadiazol-2-il)fenilbenzammide è una molecola organica complessa che combina un nucleo benzamidico con un gruppo ossadiazolico metilato. La sua struttura bifunzionale conferisce proprietà chimiche distintive, tra cui una buona stabilità termica e solubilità in solventi organici polari. La presenza del gruppo ossadiazolo migliora le caratteristiche elettroniche, rendendolo potenzialmente utile in applicazioni farmaceutiche come scaffold per lo sviluppo di farmaci, in particolare per target enzimatici o recettoriali. Il doppio gruppo metossilico sulla porzione benzenica può influenzarne la reattività e l'interazione con biomolecole. La sua sintesi richiede passaggi multistep con controllo stereochimico, dimostrando versatilità nella modulazione strutturale.
946239-42-5 structure
Product Name:2,3-dimethoxy-N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylbenzamide
Numero CAS:946239-42-5
MF:C18H17N3O4
MW:339.345284223557
CID:6144304
PubChem ID:25284206
Update Time:2025-06-26
2,3-dimethoxy-N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylbenzamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-dimethoxy-N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylbenzamide
- AKOS024493795
- VU0632702-1
- 2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- F5058-0035
- 2,3-dimethoxy-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide
- 946239-42-5
-
- Inchi: 1S/C18H17N3O4/c1-11-20-21-18(25-11)12-7-9-13(10-8-12)19-17(22)14-5-4-6-15(23-2)16(14)24-3/h4-10H,1-3H3,(H,19,22)
- Chiave InChI: KHSCHRHDFUMMGJ-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(=CC=CC=1C(NC1C=CC(C2=NN=C(C)O2)=CC=1)=O)OC
Proprietà calcolate
- Massa esatta: 339.12190603g/mol
- Massa monoisotopica: 339.12190603g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 442
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 86.5Ų
2,3-dimethoxy-N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylbenzamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5058-0035-2μmol |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-5μmol |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-10μmol |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-20μmol |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-1mg |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-2mg |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-3mg |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-4mg |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-5mg |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5058-0035-10mg |
2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
946239-42-5 | 10mg |
$79.0 | 2023-09-10 |
2,3-dimethoxy-N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylbenzamide Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
946239-42-5 (2,3-dimethoxy-N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylbenzamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso